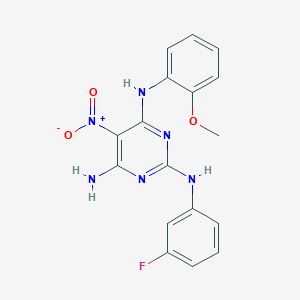
N2-(3-フルオロフェニル)-N4-(2-メトキシフェニル)-5-ニトロピリミジン-2,4,6-トリアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a nitropyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
科学的研究の応用
N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new chemical probes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Amination: The nitropyrimidine intermediate is then subjected to amination reactions to introduce the amino groups at specific positions on the pyrimidine ring.
Substitution: The fluorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions, often using appropriate halogenated precursors and strong bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
作用機序
The mechanism by which N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N2-(3-chlorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- N2-(3-bromophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- N2-(3-fluorophenyl)-N4-(2-hydroxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the specific combination of fluorophenyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
特性
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-27-13-8-3-2-7-12(13)21-16-14(24(25)26)15(19)22-17(23-16)20-11-6-4-5-10(18)9-11/h2-9H,1H3,(H4,19,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERIDIQWJGGSHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 2-bromobenzoate](/img/structure/B357123.png)

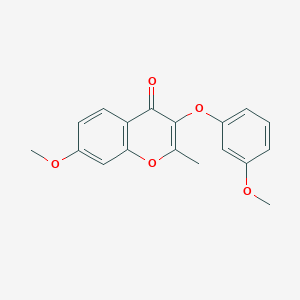
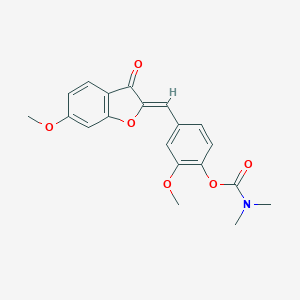
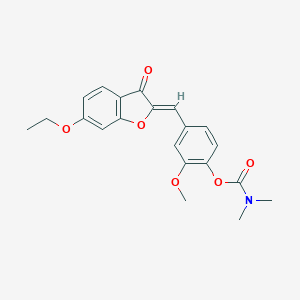
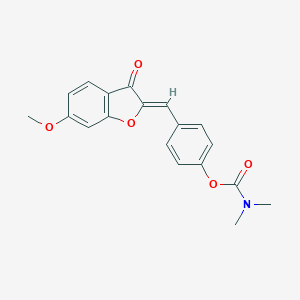
![7-(3-Bromophenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B357132.png)
![N-[4-(3,5-dihydroxy-2-phenyl-4,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide](/img/structure/B357133.png)
![2-amino-7-hydroxy-8'-methoxy-4',4',6'-trimethyl-2'-oxo-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B357134.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357139.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357144.png)
![5-ethyl-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B357145.png)
![2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B357146.png)

